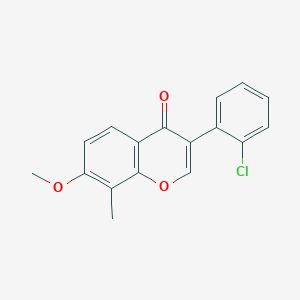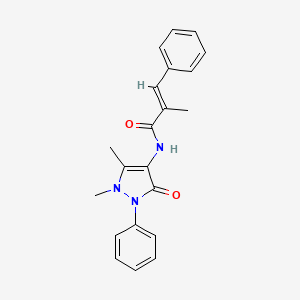
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a painkiller by the French pharmaceutical company, Biotrial. However, during a clinical trial in 2016, it caused the death of one participant and severe neurological damage to four others. Despite this tragic event, the scientific community continues to study the compound for its potential therapeutic benefits.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 irreversibly binds to the active site of FAAH, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of anandamide and other endocannabinoids, which activate the cannabinoid receptors in the body, resulting in pain relief.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 has been shown to have anti-inflammatory and neuroprotective properties. It also modulates the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 is that it is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. However, its irreversible binding to FAAH can also be a limitation, as it can lead to long-lasting effects and potential toxicity.
Zukünftige Richtungen
Despite the tragic events that occurred during the clinical trial, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 continues to be studied for its potential therapeutic benefits. Future research could focus on developing safer and more selective FAAH inhibitors, as well as investigating the compound's effects on other physiological systems, such as the immune and cardiovascular systems. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 involves several steps, including the reaction of 3-formyl-1H-indole with 1,3-benzodioxole-5-methylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 has been studied for its potential use as a painkiller due to its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that modulate pain, inflammation, and mood. By inhibiting FAAH, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-1H-indol-1-yl)acetamide 10-2474 can increase the levels of endocannabinoids, leading to pain relief.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-11-14-9-21(16-4-2-1-3-15(14)16)10-19(23)20-8-13-5-6-17-18(7-13)25-12-24-17/h1-7,9,11H,8,10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQONIOABADVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formylindol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)


![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)

![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)

